Bis(trimethylsilyl)methane

Beschreibung

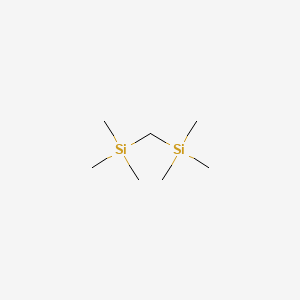

Bis(trimethylsilyl)methane (BTMM), with the molecular formula C₇H₂₀Si₂ and a molecular weight of 160.41 g/mol, is a silicon-based organometallic compound characterized by two trimethylsilyl [(CH₃)₃Si] groups attached to a central methane carbon. Its structure (Figure 1) confers high hydrophobicity, thermal stability, and solubility in nonpolar organic solvents . Key synonyms include 2,2,4,4-Tetramethyl-2,4-disilapentane and Hexamethyldisilamethane . BTMM is synthesized via hydrolysis of trimethylsilyl chloride with lithium hydroxide in tetrahydrofuran, yielding high purity .

Eigenschaften

IUPAC Name |

trimethyl(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIODRUWWNNGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062189 | |

| Record name | Methylenebis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bis(trimethylsilyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2117-28-4 | |

| Record name | 1,1′-Methylenebis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-methylenebis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-methylenebis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenebis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenebis[trimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(trimethylsilyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XS24AZP3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)methane can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows:

2(CH3)3SiCl+CH2O+2NaOH→(CH3)3SiCH2Si(CH3)3+2NaCl+2H2O

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity. The compound is typically purified through distillation under reduced pressure to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsilyl)methane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: this compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1. Reagent in Synthesis

Bis(trimethylsilyl)methane serves as a reagent in various organic transformations, particularly in the formation of carbon-carbon bonds. Its ability to stabilize carbanions makes it an effective nucleophile in reactions such as:

- Alkylation Reactions : It can be used to introduce alkyl groups into organic molecules.

- Silylation Reactions : The compound acts as a silylating agent, enhancing the volatility and stability of intermediates during synthesis.

Case Study: Synthesis of Trimethylsilyldiazo[13C]methane

In a study involving the synthesis of trimethylsilyldiazo[13C]methane, this compound was utilized to generate labeled compounds for NMR studies. The reaction conditions were optimized to achieve high yields of the desired product, demonstrating its utility as a precursor for isotopically labeled compounds .

Coordination Chemistry

3.1. Ligand Properties

The this compound group exhibits significant coordination chemistry, acting as a ligand for various metal centers. Its steric and electronic properties allow it to stabilize unusual oxidation states and geometries.

Data Table: Coordination Complexes

| Complex Type | Metal Center | Coordination Number | Stability |

|---|---|---|---|

| Bis(trimethylsilyl)methyllithium | Lithium | 4 | High |

| Bis(trimethylsilyl)methylsodium | Sodium | 4 | Moderate |

The study of bis(trimethylsilyl)methyllithium and bis(trimethylsilyl)methylsodium revealed their high solubility in non-coordinating solvents, which is attributed to the breaking of polymeric chains into more mobile units . This solubility is crucial for their application in synthetic pathways requiring stable intermediates.

Applications in Materials Science

4.1. Polymer Chemistry

In polymer chemistry, this compound is utilized as a precursor for silicone-based materials due to its ability to form siloxane linkages. These materials are prized for their thermal stability and flexibility.

Case Study: Silicone Elastomers

Research has demonstrated that incorporating this compound into silicone elastomers enhances their mechanical properties and thermal resistance. The resulting materials have applications ranging from automotive seals to medical devices due to their biocompatibility and durability.

Wirkmechanismus

The mechanism by which bis(trimethylsilyl)methane exerts its effects involves the formation and cleavage of silicon-carbon bonds. The trimethylsilyl groups provide stability to the molecule, allowing it to participate in various chemical reactions without decomposing. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes critical differences between BTMM and its analogues:

Reactivity and Stability

- BTMM : Highly stable due to inert trimethylsilyl groups. Resists hydrolysis under mild conditions, making it suitable as a solvent or polymer backbone component .

- Chlorothis compound : The chlorine atom enhances electrophilicity, enabling nucleophilic substitution (e.g., Grignard reagent synthesis) .

- Bis(trimethoxysilyl)methane: Trimethoxy groups undergo hydrolysis to form silanol intermediates, facilitating sol-gel crosslinking .

- Bis(trimethylsilyl)aminoethane: The amino group acts as a base, catalyzing selective oxidations (e.g., alcohols to aldehydes/ketones) via bis(trimethylsilyl)chromate intermediates .

- BSTFA : Reactive trifluoroacetamide group replaces labile hydrogens in analytes (e.g., -OH, -NH₂), forming volatile derivatives for chromatography .

Solubility and Physical Properties

- BTMM and Bis(trimethylsilyl)aminoethane: Excellent solubility in hydrocarbons (e.g., hexane, toluene) due to bulky trimethylsilyl groups that reduce intermolecular interactions .

- Bis(trimethoxysilyl)methane : Polar methoxy groups improve solubility in alcohols and ethers but increase sensitivity to moisture .

- BSTFA : Miscible with polar aprotic solvents (e.g., acetonitrile) for derivatization reactions .

Biologische Aktivität

Bis(trimethylsilyl)methane (BTMSM), a silane compound with the formula , has garnered interest in various fields, including materials science and biomedicine. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

BTMSM is characterized by its high reactivity due to the presence of trimethylsilyl groups, which can influence its biological interactions. The compound is typically a colorless liquid and is soluble in common organic solvents, making it versatile for various applications in synthesis and modification of biomaterials .

1. Antimicrobial Activity

Research indicates that compounds derived from BTMSM exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showcasing potential as new antimicrobial agents . A study highlighted the effectiveness of certain bis(silyl) compounds against pathogenic bacteria, suggesting that modifications to the BTMSM structure can enhance its bioactivity.

2. Anticancer Potential

Some studies have explored the anticancer properties of silane derivatives. For example, bis(indolyl)methane derivatives, related structurally to BTMSM, demonstrated significant antiproliferative effects on cancer cell lines such as HT-29 (colorectal adenocarcinoma) and HeLa (cervical carcinoma) with IC50 values in the micromolar range . These findings suggest that similar structural motifs within BTMSM derivatives could potentially yield anticancer activities.

The mechanisms through which BTMSM and its derivatives exert biological effects are still under investigation. However, several pathways have been proposed:

- Cell Membrane Interaction : The lipophilicity of silane compounds may facilitate their incorporation into cell membranes, affecting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some silyl compounds have been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cellular proliferation or metabolism, contributing to their anticancer properties .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications enhanced antibacterial activity significantly compared to unmodified BTMSM .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BTMSM Derivative A | E. coli | 32 µg/mL |

| BTMSM Derivative B | S. aureus | 16 µg/mL |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a this compound derivative was tested against various cancer cell lines. It exhibited an IC50 value of 15 µM against HT-29 cells, indicating moderate efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15 |

| HeLa | 20 |

Q & A

Q. What are the established laboratory synthesis routes for Bis(trimethylsilyl)methane, and how are impurities controlled?

this compound is typically synthesized via silylation reactions using chlorotrimethylsilane and a methane derivative in the presence of a base (e.g., triethylamine). Key steps include:

- Reagent stoichiometry : Ensuring a 2:1 molar ratio of chlorotrimethylsilane to methane precursor to minimize unreacted intermediates.

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove byproducts like trimethylsilyl chloride .

- Quality control : NMR (¹H, ²⁹Si) and FT-IR spectroscopy to confirm absence of residual solvents or silyl ether impurities .

Q. What safety protocols are critical for handling this compound in air-sensitive reactions?

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis, as moisture degrades silyl compounds .

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats to mitigate skin/eye irritation risks .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How is this compound characterized structurally and functionally?

- Spectroscopy : ¹H NMR (δ 0.1–0.3 ppm for Si-CH₃ groups), ²⁹Si NMR (δ 10–20 ppm for Si-C bonds), and FT-IR (1250 cm⁻¹ for Si-CH₃ bending) .

- Crystallography : Single-crystal X-ray diffraction to confirm molecular geometry and bond lengths (e.g., Si-C bond ~1.87 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in organometallic systems?

-

Control experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables .

-

Meta-analysis : Systematically compare data from multiple sources (e.g., Web of Science, Google Scholar) to identify trends or methodological biases .

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04 -

Advanced characterization : In-situ XAFS or DFT calculations to probe electronic interactions between the ligand and metal centers .

Q. What strategies enhance the stability of this compound in high-temperature catalytic applications?

- Solvent selection : Use anhydrous, aprotic solvents (e.g., THF, toluene) to prevent hydrolysis .

- Additives : Introduce stabilizing ligands (e.g., bis(trimethylsilyl)amido groups) to reduce decomposition rates .

- Storage : Store under argon at –20°C in amber vials to limit photodegradation .

Q. How should researchers design experiments to study this compound’s role in rare-earth metal coordination chemistry?

- Ligand screening : Compare reactivity with lanthanide precursors (e.g., tris(N,N-bis(trimethylsilyl)amide) complexes) to assess steric/electronic effects .

- Kinetic studies : Monitor reaction progress via GC-MS or in-situ NMR to determine rate constants for ligand substitution .

- Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to measure binding affinities .

Data Management & Reporting

Q. What are best practices for reporting contradictory spectral data in studies involving this compound?

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, elemental analysis) .

- Transparency : Disclose instrument parameters (e.g., NMR frequency, solvent effects) to enable replication .

- Data repositories : Share raw spectra and crystallographic files in open-access databases (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.